1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)-
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Overview
Description
1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with phenyl and thienyl groups
Preparation Methods
The synthesis of 1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,4-diketones with primary amines in the presence of an acid catalyst can lead to the formation of the pyrrole ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl or thienyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl groups can yield nitro-substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1,5-diphenyl-2-(2-thienyl)-: This compound lacks the methyl group on the thienyl ring, which may affect its reactivity and biological activity.
1H-Pyrrole, 1,5-diphenyl-2-(4-methylphenyl)-: The substitution of the thienyl group with a phenyl group can lead to differences in electronic properties and reactivity.
1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-3-thienyl)-:
The uniqueness of 1H-Pyrrole, 1,5-diphenyl-2-(4-methyl-2-thienyl)- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91307-10-7 |
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Molecular Formula |
C21H17NS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-methylthiophen-2-yl)-1,5-diphenylpyrrole |
InChI |
InChI=1S/C21H17NS/c1-16-14-21(23-15-16)20-13-12-19(17-8-4-2-5-9-17)22(20)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
PKLJQYCLTADCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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